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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxybenzophenone is a key chemical intermediate and a common moiety in various

pharmaceuticals and UV stabilizers. A thorough understanding of its structural and electronic

properties is crucial for its application in drug development and materials science. This

application note provides a detailed overview of the spectroscopic analysis of 2-
Hydroxybenzophenone using Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. It includes tabulated spectral data, detailed

experimental protocols, and visual workflows to aid in the comprehensive characterization of

this compound.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Hydroxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

12.05 s 1H -OH

7.69 - 7.57 m 3H Aromatic H

7.52 - 7.48 m 2H Aromatic H

7.08 - 7.06 m 2H Aromatic H

6.89 - 6.87 m 2H Aromatic H

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~200 C=O (Ketone)

~163 C-OH

~138 Aromatic C

~136 Aromatic C

~132 Aromatic C

~130 Aromatic C

~129 Aromatic C

~128 Aromatic C

~120 Aromatic C

~119 Aromatic C

~118 Aromatic C

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis.
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad
O-H stretch (intramolecular H-

bond)

3100-3000 Medium Aromatic C-H stretch

1630 Strong
C=O stretch (ketone,

conjugated)[1]

1600-1450 Medium-Strong Aromatic C=C stretch[1]

1320-1000 Strong C-O stretch

900-675 Strong Aromatic C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent: Ethanol

λmax (nm) Molar Absorptivity (ε) Transition

~250 High π → π

~340 Low n → π

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Hydroxybenzophenone are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Hydroxybenzophenone.

Materials:

2-Hydroxybenzophenone sample
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Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Protocol:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Hydroxybenzophenone for ¹H NMR and

50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer to NMR Tube:

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

The height of the solution in the tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters.

Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the

¹H spectrum due to the lower natural abundance of ¹³C.

Data Processing:
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Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Hydroxybenzophenone using Fourier-

Transform Infrared (FTIR) spectroscopy.

Materials:

2-Hydroxybenzophenone sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Protocol:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

In an agate mortar, grind 1-2 mg of the 2-Hydroxybenzophenone sample to a fine

powder.

Add approximately 100-200 mg of the dry KBr powder to the mortar.

Gently mix and grind the sample and KBr together until a homogeneous, fine powder is

obtained.
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Pellet Formation:

Transfer the mixture to the anvil of a pellet press.

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed bands with the functional groups present in 2-
Hydroxybenzophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic transitions and the maximum absorption wavelengths

(λmax) of 2-Hydroxybenzophenone.

Materials:

2-Hydroxybenzophenone sample

Ethanol, spectroscopic grade

Volumetric flasks

Pipettes

Quartz cuvettes (1 cm path length)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Vis spectrophotometer

Protocol:

Sample Preparation:

Prepare a stock solution of 2-Hydroxybenzophenone in ethanol of a known

concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to obtain concentrations in the range

of 1-10 µg/mL.

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Set the wavelength range for scanning (e.g., 200-800 nm).

Data Acquisition:

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference holder.

Fill another quartz cuvette with the sample solution and place it in the sample holder.

Record the absorbance spectrum of the sample.

Data Analysis:

Identify the wavelengths of maximum absorbance (λmax).

If quantitative analysis is required, create a calibration curve by plotting absorbance

versus concentration for the standard solutions.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of 2-Hydroxybenzophenone.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

2-Hydroxybenzophenone

Dissolve in CDCl3 Grind with KBr Dissolve in Ethanol

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer UV-Vis Spectrophotometer

NMR Spectra
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(Absorption Bands)
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(λmax)

Structure Confirmation

Click to download full resolution via product page

Overall workflow for the spectroscopic analysis of 2-Hydroxybenzophenone.
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Spectroscopic Data

Derived Structural Information

NMR Data
(¹H, ¹³C)

Carbon-Hydrogen Framework
Connectivity

IR Data
(Functional Groups)

Presence of -OH, C=O,
Aromatic Rings

UV-Vis Data
(Electronic Transitions)

Conjugated System
Presence of Chromophores

Confirmed Structure of
2-Hydroxybenzophenone

Click to download full resolution via product page

Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

